1-(3-Pyridinylmethyl)-2-pyrrolidinone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57786-16-0 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O/c13-10-4-2-6-12(10)8-9-3-1-5-11-7-9/h1,3,5,7H,2,4,6,8H2 |
InChI Key |
YPKLGBBSEAWDKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Pyridinylmethyl 2 Pyrrolidinone and Cognate Structures
Direct Synthesis of 1-(3-Pyridinylmethyl)-2-pyrrolidinone
The most direct methods for preparing this compound involve the formation of the amide bond that defines the lactam structure, either through aminolysis of a lactone or by cyclization of a linear precursor.
Aminolysis-Based Approaches
A primary route to N-substituted pyrrolidinones is the aminolysis of γ-butyrolactone. This reaction involves the nucleophilic attack of an amine on the ester carbonyl of the lactone, leading to ring-opening followed by dehydration to form the five-membered lactam ring. In the case of this compound, this is achieved by reacting γ-butyrolactone with 3-(aminomethyl)pyridine, also known as 3-picolylamine.
While γ-butyrolactone itself is known to be relatively unreactive, this transformation can be facilitated under various conditions. nih.gov The reaction with methylamine (B109427) to produce N-methyl-2-pyrrolidone is a common industrial process. wikipedia.org The synthesis of related α-(aminomethyl)-γ-butyrolactones has also been reported through Michael addition of amines to α-methylene-γ-butyrolactones. nih.gov
Cyclization Reactions in Pyrrolidinone Ring Formation
An alternative to aminolysis is the intramolecular cyclization of a precursor that already contains the necessary atoms for the pyrrolidinone ring. Reductive amination is a powerful strategy for this purpose. For instance, the reaction of a 1,4-dicarbonyl compound with a primary amine, such as 3-picolylamine, can lead to the formation of an enamine or imine intermediate, which then undergoes intramolecular cyclization and reduction to yield the pyrrolidinone. stackexchange.commdpi.com This can be a one-pot process, offering an efficient route to the target molecule. stackexchange.com
Other cyclization strategies include the reaction of N-substituted-2-alleneamides, which can undergo a 5-exo-dig cyclization to form pyrrolidin-5-one-2-carboxamides. researchgate.net Additionally, intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)acetamides in basic media has been shown to produce pyridin-2(1H)-ones, demonstrating the versatility of cyclization in forming heterocyclic rings. researchgate.net The synthesis of pyrrolidines can also be achieved through the ring contraction of pyridines. nih.gov
Synthesis of Analogous N-Pyridinylmethyl Pyrrolidinone Derivatives
The N-pyridinylmethyl pyrrolidinone scaffold is a key component in a variety of more complex chemical structures. Synthetic efforts have focused on incorporating this unit into larger molecules, including those with additional amide functionalities, diverse aryl and heteroaryl systems, and spirocyclic architectures.
Pyrrolidinone-Containing Acetamides and Carboxamides
The synthesis of pyrrolidinone derivatives bearing acetamide (B32628) or carboxamide groups has been explored. For example, N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized through a one-pot amidation of the corresponding carboxylic acids using thionyl chloride and various amines. nih.gov Another approach involves the synthesis of pyrrolidin-5-one-2-carboxamides via a Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes, followed by a regioselective cyclization. researchgate.net The synthesis of pyrrolidone acetamide has also been detailed in patent literature, starting from pyroglutamic acid. google.com
| Starting Material | Reagents | Product | Reference |
| N-(2'-nitrophenyl)pyrrolidine-2-carboxylic acid | Thionyl chloride, Amines | Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides | nih.gov |
| Allenic acids, Primary amines, Isocyanides, Aldehydes | KOt-Bu | Pyrrolidin-5-one-2-carboxamides | researchgate.net |
| Pyroglutamic acid | Ammoniacal liquor | alpha-Pyrrolidone acetamide | google.com |
Functionalized Aryl and Heteroaryl Pyrrolidinone Systems
The N-pyridinylmethyl pyrrolidinone structure has been incorporated into a range of functionalized aryl and heteroaryl systems. The synthesis of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides has been reported. nih.gov Research has also focused on the synthesis of N-aryl-substituted pyrrolidines through the reductive amination of diketones with anilines. nih.gov The synthesis of heteroaryl-substituted pyrrolo[1,2-b]pyrazoles has also been an area of investigation. nih.gov The synthesis of N-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amine derivatives has been described in patent literature. google.com
| Core Structure | Synthetic Approach | Resulting System | Reference |
| Quinoline | Carboxamide formation | N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides | nih.gov |
| Pyrrolidine (B122466) | Reductive amination of diketones | N-aryl-substituted pyrrolidines | nih.gov |
| Pyrrolo[1,2-b]pyrazole | Multi-step synthesis | Heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles | nih.gov |
| Pyrrolo[3,2-d]pyrimidine | Multi-step synthesis | N-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines | google.com |
Construction of Spirooxindole-Pyrrolidine Hybrid Architectures
A significant area of synthetic research has been the construction of spirooxindole-pyrrolidine hybrid systems, which often involve a [3+2] cycloaddition reaction. nih.gov This reaction typically involves an azomethine ylide, generated in situ from an isatin (B1672199) and an amino acid, which then reacts with a dipolarophile to form the spiro-pyrrolidine ring. nih.govrsc.org The N-pyridinylmethyl group can be introduced on the isatin or another part of the reacting molecules.
These multi-component reactions are highly efficient for creating molecular complexity in a single step. rsc.orgtandfonline.com For example, a one-pot three-component cascade reaction involving N-1-(2-pyridinylmethyl)-3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones, isatin, and L-phenylalanine has been used to synthesize spirooxindole-pyrrolidine heterocyclic hybrids. researchgate.net The synthesis of these complex structures is often stereoselective, yielding specific diastereomers. acs.org
| Reaction Type | Key Reactants | Product Architecture | Reference |
| [3+2] Cycloaddition | Isatin, Amino Acid, Dipolarophile | Spirooxindole-pyrrolidine | nih.govnih.govrsc.org |
| Three-component cascade | N-pyridinylmethyl-pyridinone, Isatin, L-phenylalanine | Spirooxindole-pyrrolidine hybrid | researchgate.net |
| 1,3-Dipolar cycloaddition | Azomethine ylide, Dipolarophile | Spirooxindole fused with indole (B1671886) and pyridine (B92270) | rsc.org |
Radical-Mediated Synthesis of Pyrrolidinone Derivatives
Radical-mediated reactions provide a powerful platform for the construction of complex molecular architectures, including the pyrrolidinone ring system. These methods often proceed under mild conditions and exhibit broad functional group tolerance. One notable strategy involves the use of N-heterocyclic carbene (NHC) catalysis to initiate radical tandem cyclization/coupling reactions. rsc.org This approach enables the synthesis of highly functionalized 2-pyrrolidinone (B116388) derivatives. rsc.org
A specific example of this methodology is the NHC-catalyzed radical tandem cyclization/coupling reaction for the synthesis of 2-pyrrolidinone derivatives, which is a transition-metal-free process. rsc.org This method demonstrates high efficiency and broad substrate scope. rsc.org
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis offers a versatile and efficient means to construct pyrrolidinone and related heterocyclic structures. These methods often leverage the unique reactivity of metals like copper to facilitate challenging bond formations, such as intramolecular C-H amination.
Copper-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of pyrrolidines. nih.govnih.govacs.org This transformation allows for the direct conversion of a C-H bond into a C-N bond, providing an atom-economical route to the pyrrolidine ring system. nih.gov The reactions typically employ a copper catalyst, often in conjunction with a suitable ligand, to activate an N-halo or other N-X amide substrate. nih.govnih.govacs.org
Mechanistic studies have been conducted to elucidate the pathway of these reactions. nih.govnih.govacs.org The proposed mechanisms often involve copper(I), copper(II), and sometimes copper(III) intermediates, participating in either two-electron or single-electron transfer processes. nih.gov One recently developed method utilizes [TpxCuL] complexes (where Tpx is a tris(pyrazolyl)borate ligand) as precatalysts for the intramolecular C-H amination of N-fluoride amides to synthesize pyrrolidines. nih.govnih.govacs.org
The choice of the halide on the amide substrate can influence the reaction efficiency. For instance, in a comparative study, the N-fluoro amide provided a higher yield of the corresponding pyrrolidine compared to the N-chloro analogue under the same catalytic conditions. nih.govacs.org
Below is a table summarizing the effect of the halide group on the copper-catalyzed intramolecular C-H amination:
| Entry | Substrate | Halide | Catalyst | Yield (%) |
| 1 | N-fluoride amide | F | [TpiPr2Cu(NCMe)] | 99 |
| 2 | N-chlorinated compound | Cl | [TpiPr2Cu(NCMe)] | 83 |
| Data sourced from Organometallics 2022, 41 (9), 1099-1105. nih.govacs.org |
N-Heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts in radical processes to construct 2-pyrrolidinone derivatives. rsc.orgresearchgate.net These reactions offer a metal-free alternative for the synthesis of these heterocyclic compounds. rsc.org The NHC catalyst can initiate a radical tandem cyclization process, leading to highly functionalized 2-pyrrolidinones with high efficiency and broad substrate scope. rsc.orgresearchgate.net
Chemical Transformations and Reactivity Studies of 1 3 Pyridinylmethyl 2 Pyrrolidinone
Derivatization Strategies on the Pyrrolidinone Core
The 2-pyrrolidinone (B116388) scaffold is a prominent feature in many biologically active natural products and synthetic compounds. nih.gov Its chemical modification is a well-established field, offering routes to a wide array of functionalized derivatives. nih.gov While specific studies on the derivatization of 1-(3-pyridinylmethyl)-2-pyrrolidinone are not extensively detailed in the provided literature, general strategies for modifying the pyrrolidinone ring are applicable.
The 2-pyrrolidinone ring, also known as a γ-lactam, can be functionalized at various positions. nih.gov For instance, the 3-position of 2-pyrrolidinone derivatives can be functionalized with amines. nih.gov Furthermore, acyl or aroyl groups can be introduced at the 4-position through multicomponent reactions. nih.gov Another approach involves the synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, also known as 3-pyrroline-2-ones, via eco-friendly multicomponent reactions involving aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate (B1228247) or sodium diethyl oxalacetate. nih.govnih.gov These methods provide a framework for creating a library of derivatives from the parent this compound structure, allowing for the fine-tuning of its steric and electronic properties for various applications.
A summary of potential derivatization strategies is presented in the table below.
| Position on Pyrrolidinone Ring | Potential Functionalization | Reaction Type |
| 3-position | Amination | Nucleophilic addition |
| 4-position | Acylation/Aroylation | Multicomponent reaction |
| General | Synthesis of 3-hydroxy-3-pyrroline-2-one derivatives | Multicomponent reaction |
Reactivity of the Pyridinylmethyl Moiety
The pyridinylmethyl group in this compound is a key contributor to its chemical reactivity, particularly in the realm of coordination chemistry. The nitrogen atom of the pyridine (B92270) ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide range of metal ions. nih.gov This coordinating ability is the foundation for its use as a ligand in the formation of metal complexes.
The reactivity of the pyridinylmethyl moiety is central to the synthesis of transition metal complexes. For instance, ligands containing pyridinyl alcohol functionalities have been used to synthesize complexes with metals such as titanium, zirconium, hafnium, cobalt, and nickel. nih.gov The synthesis often involves the reaction of the pyridinyl-containing ligand with a metal precursor, leading to the formation of a coordination complex where the pyridine nitrogen binds to the metal center. nih.gov This fundamental reactivity underpins the applications of this compound in coordination chemistry and catalysis.
Coordination Chemistry and Ligand Properties of Pyridinylmethyl Pyrrolidinone Ligands
The combination of the pyridine nitrogen and the lactam oxygen in this compound makes it an interesting bidentate ligand for metal coordination. The study of its coordination chemistry reveals insights into the formation of metal complexes and the influence of its electronic and steric properties on coordination modes.
Nitrogen-donor ligands, such as those containing a pyridine ring, are extensively used in coordination chemistry to form stable complexes with various metal ions, including Cu(I) and Zn(II). nih.gov The formation of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. bohrium.com For example, studies on similar pyrrolidine-based ligands, such as para-substituted pyrrolidine-azothioformamides, have demonstrated their ability to form both 2:1 and 2:2 coordination complexes with Cu(I) salts like CuBr, CuI, and (CH₃CN)₄Cu. bohrium.com
The coordination of this compound with metal ions like Cu(I) and Zn(II) would involve the donation of electron pairs from the pyridine nitrogen and potentially the carbonyl oxygen of the pyrrolidinone ring to the metal center. The resulting complexes can exhibit various geometries depending on the metal ion, the stoichiometry of the reaction, and the presence of other ligands. nih.govresearchgate.net The formation of such complexes is a critical first step in their application in areas like catalysis. nih.gov
The electronic and steric properties of a ligand play a crucial role in determining the structure, stability, and reactivity of the resulting metal complex. nih.govresearchgate.net For pyridinylmethyl pyrrolidinone ligands, modifications to either the pyrrolidinone core or the pyridine ring can significantly impact their coordination behavior.
Electronic Influence: The introduction of electron-donating or electron-withdrawing groups on the ligand can alter its electron density and, consequently, its binding affinity for metal ions. bohrium.com For instance, studies on related pyrrolidine-based ligands have shown that those with electron-donating groups exhibit a higher binding affinity towards Cu(I) metal salts compared to those with electron-withdrawing groups. bohrium.comresearchgate.net In the context of this compound, adding electron-donating substituents would be expected to increase the basicity of the pyridine nitrogen, leading to stronger coordination to a metal center.
Steric Influence: The steric bulk of the ligand can dictate the coordination geometry around the metal ion. nih.gov Highly hindered ligands can prevent the formation of certain geometries and stabilize others. For example, in copper(I) complexes, sterically hindered ligands can favor a tetrahedral coordination geometry, which can be beneficial for applications in photochemistry by preventing non-radiative decay pathways. nih.gov The substitution pattern on the pyrrolidinone ring or at positions adjacent to the nitrogen on the pyridine ring of this compound could be used to control the steric environment around a coordinated metal ion.
The interplay of these effects is summarized in the table below.
| Factor | Influence on Coordination | Example |
| Electronic | Modulates ligand-metal bond strength and stability. | Electron-donating groups increase binding affinity to Cu(I). bohrium.com |
| Steric | Dictates coordination geometry and accessibility of the metal center. | Bulky ligands can enforce a tetrahedral geometry in Cu(I) complexes. nih.gov |
Metal complexes derived from pyridyl-containing ligands have found widespread use as catalysts in a variety of organic transformations. nih.gov Copper complexes, in particular, have shown significant activity in reactions such as atom transfer radical polymerization (ATRP) and the oxygen reduction reaction (ORR). acs.org
The ligand tris(2-pyridylmethyl)amine (B178826) (TMPA) and its derivatives are notable for their ability to form highly active copper catalysts for ATRP. acs.org These catalysts are efficient in controlling the polymerization of various monomers. acs.org Given the structural similarity of the pyridinylmethyl moiety in this compound to the arms of TMPA, it is plausible that its metal complexes, particularly with copper, could also exhibit catalytic activity in ATRP. The pyrrolidinone group could serve to modify the electronic and steric properties of the resulting catalyst, potentially influencing its activity and selectivity. acs.org
Furthermore, copper complexes of TMPA are also known to be effective catalysts for the ORR, a key reaction in fuel cells. acs.org The catalytic activity is dependent on the ligand structure and the coordination environment of the copper ion. acs.org This suggests a potential avenue for the application of this compound-based metal complexes in electrocatalysis.
Advanced Spectroscopic Characterization Techniques for 1 3 Pyridinylmethyl 2 Pyrrolidinone and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 1-(3-Pyridinylmethyl)-2-pyrrolidinone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its chemical environment and connectivity.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR spectrum reveals the same for carbon atoms. The chemical shifts are influenced by the electronic environment of each nucleus. For this compound, the expected chemical shifts are based on the distinct regions of the molecule: the pyridine (B92270) ring, the pyrrolidinone ring, and the methylene (B1212753) bridge.
The proton spectrum is characterized by signals in the aromatic region for the pyridine protons and in the aliphatic region for the pyrrolidinone and methylene linker protons. rsc.org The ¹³C NMR spectrum shows signals corresponding to the sp²-hybridized carbons of the pyridine ring and the amide carbonyl, as well as the sp³-hybridized carbons of the pyrrolidinone ring and the methylene bridge.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Data are predicted based on analysis of similar structures and functional groups.
| Proton (¹H) NMR Data | Carbon-¹³ (¹³C) NMR Data | |||
|---|---|---|---|---|
| Position | Predicted δ (ppm) | Multiplicity | Position | Predicted δ (ppm) |
| H-2' | ~8.55 | s | C=O (Pyrrolidinone) | ~175 |
| H-6' | ~8.50 | d | C-6' | ~150 |
| H-4' | ~7.70 | d | C-2' | ~149 |
| H-5' | ~7.30 | dd | C-4' | ~136 |
| -CH₂- (Bridge) | ~4.50 | s | C-3' | ~134 |
| -CH₂- (Pyrrolidinone, α to N) | ~3.40 | t | C-5' | ~123 |
| -CH₂- (Pyrrolidinone, α to C=O) | ~2.40 | t | -CH₂- (Bridge) | ~48 |
| -CH₂- (Pyrrolidinone, β) | ~2.05 | m | -CH₂- (Pyrrolidinone, α to N) | ~46 |
| -CH₂- (Pyrrolidinone, α to C=O) | ~31 | |||
| -CH₂- (Pyrrolidinone, β) | ~18 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation
While 1D NMR provides foundational data, 2D NMR techniques are indispensable for confirming the precise connectivity of atoms. nih.gov These experiments correlate signals from different nuclei, allowing for a definitive structural assignment. jst-ud.vnresearchgate.netmdpi.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H-4' with H-5', and H-5' with H-6'). It would also confirm the coupling network within the pyrrolidinone ring, showing correlations between the protons at the α-N, β, and α-C=O positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). Each CH, CH₂, or CH₃ group produces a cross-peak, linking the proton signal to its corresponding carbon signal. This allows for the unambiguous assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) couplings between protons and carbons. It is crucial for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:
Correlations from the methylene bridge protons (-CH₂-) to the carbons of the pyridine ring (C-3', C-2', C-4') and to the carbonyl carbon (C=O) of the pyrrolidinone ring.
Correlations from the pyridine protons (H-2', H-4') to the methylene bridge carbon.
Correlations from the pyrrolidinone protons to the carbonyl carbon.
These 2D NMR experiments, when used in combination, leave no ambiguity in the structural elucidation of this compound.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. thermofisher.com For this compound, the most prominent features in the FT-IR spectrum are the stretching vibrations of the carbonyl group and the bonds within the aromatic pyridine ring.
Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic C-H stretching from the pyridine ring. |
| ~2950-2850 | C-H Stretch | Aliphatic C-H stretching from the pyrrolidinone and methylene groups. |
| ~1690-1670 | C=O Stretch | Strong absorption characteristic of the tertiary amide carbonyl in the five-membered lactam ring. nist.gov |
| ~1600-1450 | C=C and C=N Stretch | Aromatic ring stretching vibrations of the pyridine ring. |
| ~1300-1200 | C-N Stretch | Stretching of the C-N bonds in the pyrrolidinone and the link to the pyridine ring. |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophores in this compound are the pyridine ring and the amide group of the pyrrolidinone.
The pyridine ring typically exhibits π → π* transitions, while the amide group shows both n → π* and π → π* transitions. nist.gov The combination of these chromophores is expected to result in characteristic absorption bands in the UV region. nist.gov
Expected UV-Vis Absorption Data for this compound
| Approx. λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~200-220 | π → π | Amide (Pyrrolidinone) |
| ~255-270 | π → π | Pyridine Ring |
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While simple pyridines and pyrrolidinones are not strongly fluorescent, the specific combination and substitution in this molecule could potentially lead to weak fluorescence. mdpi.comresearchgate.net A study of its fluorescence properties would involve measuring emission spectra at different excitation wavelengths to determine the Stokes shift (the difference between the absorption and emission maxima) and the quantum yield, which are sensitive to the solvent environment. researchgate.net
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For this compound (C₁₀H₁₂N₂O), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]+ or [M+H]+). sigmaaldrich.com
Under electron ionization (EI), the molecule would fragment in a predictable manner. The analysis of these fragments helps to confirm the connectivity of the molecular structure.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 176 | [C₁₀H₁₂N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 93 | [C₆H₇N]⁺˙ | Cleavage of the benzylic-type C-N bond, loss of the pyrrolidinone radical. |
| 92 | [C₆H₆N]⁺ | Formation of the stable pyridinylmethyl (picolyl) cation, often the base peak. |
| 84 | [C₄H₆NO]⁺ | Cleavage of the bond between the methylene bridge and the pyrrolidinone nitrogen, followed by hydrogen transfer. |
X-ray Diffraction for Crystalline Structure Resolution
For compounds that can be grown as single crystals, X-ray diffraction (XRD) provides the definitive, unambiguous solid-state structure. semanticscholar.org This technique determines the precise spatial arrangement of atoms in the crystal lattice, yielding detailed information on bond lengths, bond angles, and torsional angles. nih.gov
The analysis of a suitable crystal of this compound would reveal:
The unit cell parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.
The space group: The symmetry operations that describe the arrangement of molecules within the crystal lattice.
This information is fundamental for understanding the physical properties of the solid material and for computational modeling studies.
Hypothetical Crystallographic Data Table for this compound
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₁₀H₁₂N₂O |
| Formula Weight | 176.22 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | e.g., 8.5 |
| b (Å) | e.g., 10.2 |
| c (Å) | e.g., 11.5 |
| β (°) | e.g., 95.0 |
| Volume (ų) | e.g., 990 |
| Z (Molecules per unit cell) | 4 |
Computational and Theoretical Investigations of 1 3 Pyridinylmethyl 2 Pyrrolidinone
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. For a molecule like 1-(3-Pyridinylmethyl)-2-pyrrolidinone, DFT studies would provide fundamental insights into its behavior.
Molecular Geometry Optimization and Electronic Structure Elucidation
A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Using DFT methods, such as the widely used B3LYP functional with an appropriate basis set (e.g., 6-31G(d) or larger), researchers can predict bond lengths, bond angles, and dihedral angles of the ground state structure.
Computational Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
DFT calculations are instrumental in predicting spectroscopic properties, which can aid in the interpretation of experimental data. By calculating the magnetic shielding tensors, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. This process is often done by comparing the calculated values to a known standard (like tetramethylsilane) and can be crucial for confirming the structure of a synthesized compound. The pH-dependence of ¹³C chemical shifts, for instance, has been used alongside DFT calculations to determine deprotonation sites in complex polyphenols. nih.gov
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its Ultraviolet-Visible (UV-Vis) absorption spectrum. This provides information about the molecule's chromophores and its behavior upon light absorption.
Despite the utility of these methods, a specific computational prediction of the NMR and UV-Vis spectra for this compound has not been found in the reviewed scientific literature.
Analysis of Electronic Properties (e.g., Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), Fukui Functions)
Beyond structure and spectra, DFT allows for a deep analysis of a molecule's electronic landscape:
Natural Bond Orbital (NBO) Analysis: This method examines the delocalization of electron density and hyperconjugative interactions between orbitals. It provides insights into the stability arising from electron delocalization and can quantify the nature of chemical bonds (e.g., hybridization).
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions, including hydrogen bonding.
Fukui Functions: These are reactivity descriptors derived from conceptual DFT that help predict the most likely sites for nucleophilic, electrophilic, and radical attack on a molecule. They are calculated from the electron densities of the neutral, anionic, and cationic species.
These analyses have been applied to a wide range of heterocyclic compounds to understand their reactivity. researchgate.net However, a dedicated study reporting the NBO, MEP, and Fukui function analyses for this compound is absent from the available literature.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing information that can be difficult or impossible to obtain experimentally.
Transition State Characterization and Reaction Energetics
For any proposed reaction involving this compound, computational methods can be used to locate the transition state (TS) structures—the high-energy species that connect reactants to products. By calculating the energy of reactants, transition states, intermediates, and products, a complete energy profile for the reaction pathway can be constructed. This allows for the determination of activation energies (energy barriers), which are critical for understanding reaction rates. For example, DFT calculations have been used to explore the mechanistic aspects of reactions involving pyrrolinone derivatives, identifying key transition states and intermediates. nih.gov
A computational study on the reaction mechanisms involving this compound would provide valuable data on its potential synthetic transformations, but no such studies detailing transition state characterization or reaction energetics have been published.
Kinetic Versus Thermodynamic Selectivity in Reaction Pathways
When a reaction can lead to multiple products, computational chemistry can help predict the outcome.
Kinetic Control: The product that is formed fastest (i.e., via the pathway with the lowest activation energy) is the major product.
DFT calculations on related pyrrolidinone systems have shown that kinetic selectivity can be more significant than thermodynamic selectivity in determining the final product distribution. nih.gov By comparing the activation energies for competing pathways (kinetic analysis) and the final energies of the possible products (thermodynamic analysis), a prediction can be made about the reaction's selectivity under different conditions.
Currently, there is no available research that applies these computational models to predict the kinetic versus thermodynamic selectivity in reactions of this compound.
While the computational and theoretical tools to thoroughly investigate this compound are well-established, there is a clear gap in the scientific literature regarding the specific application of these methods to this compound. Detailed studies on its optimized geometry, predicted spectroscopic parameters, electronic properties, and reactivity would be a valuable addition to the field, providing a fundamental understanding of this molecule and guiding future experimental work.
Computational Studies of Ligand-Metal Interactions and Complex Stability
While specific computational studies on the metal complexes of this compound are not extensively documented in publicly available literature, the principles of its interaction with metal ions can be inferred from computational investigations of structurally related ligands containing pyridine (B92270) and lactam functionalities. Density Functional Theory (DFT) is a primary tool for such explorations, offering insights into the geometry, electronic structure, and stability of metal complexes. uiowa.edunih.gov
The stability of the resulting metal complexes is a crucial aspect that can be quantified computationally. The metal-ligand stability constant (Kf) is a key parameter, and computational methods can be used to predict the Gibbs free energy of complexation, which is related to Kf. nih.gov By calculating the energies of the free ligand, the solvated metal ion, and the resulting complex, the binding energy can be determined, providing a measure of the complex's thermodynamic stability. aip.orgnih.gov Comparative studies with different metal ions (e.g., Cu(II), Zn(II), Ni(II)) could reveal trends in stability, which are often influenced by the nature of the metal ion, its ionic radius, and its preferred coordination geometry. nih.gov
Furthermore, computational analyses such as Natural Bond Orbital (NBO) analysis can provide a deeper understanding of the ligand-metal bonding, quantifying the charge transfer between the ligand's donor atoms and the metal's acceptor orbitals. aip.org The calculated electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the reactivity and potential electronic transitions within the complex. researchgate.net
Table 1: Predicted Coordination Properties of this compound with Various Metal Ions (Theoretical)
| Metal Ion | Expected Coordination Geometry | Potential Bonding Interactions |
| Cu(II) | Tetragonal or Distorted Octahedral | Strong covalent character, potential for Jahn-Teller distortion |
| Zn(II) | Tetrahedral or Octahedral | Primarily electrostatic interactions |
| Ni(II) | Octahedral | Mix of covalent and electrostatic interactions |
| Co(II) | Tetrahedral or Octahedral | Dependent on ligand field strength |
| Rh(III) | Octahedral | Strong covalent bonding, kinetically inert complex |
This table is based on theoretical predictions and established principles of coordination chemistry for similar ligands. nih.govresearchgate.netresearchgate.net
Theoretical Principles for Structure-Activity Relationship (SAR) Exploration in Pyrrolidinone Scaffolds
The exploration of Structure-Activity Relationships (SAR) for compounds built on a pyrrolidinone scaffold, such as this compound, is guided by several key theoretical principles. These principles aim to understand how modifications to the chemical structure influence biological activity, often with the aid of computational methods. nih.govnih.gov
A fundamental principle of SAR is the identification of the pharmacophore , which is the precise arrangement of functional groups necessary for biological activity. For the pyrrolidinone scaffold, the carbonyl group and the nitrogen atom are key features that can participate in hydrogen bonding and other interactions with a biological target. nih.govnih.gov The 3-pyridinylmethyl substituent introduces an additional aromatic and basic nitrogen site, expanding the potential interaction points.
Scaffold hopping is a common strategy in drug design where the core scaffold is replaced with a different one that maintains the essential pharmacophoric features while improving other properties like potency, selectivity, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. acs.org Computational approaches can predict the suitability of new scaffolds by aligning them with the original pharmacophore model.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of theoretical SAR exploration. 2D-QSAR and 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build statistical models that correlate the biological activity of a series of compounds with their physicochemical properties or 3D fields. nih.gov For pyrrolidinone derivatives, these models can highlight which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, thereby guiding the design of more potent analogs.
Molecular docking is another critical computational tool. It predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govnih.gov For a pyrrolidinone-based compound, docking studies could reveal how the pyridinylmethyl group or other substituents fit into a specific binding pocket and which interactions (e.g., hydrogen bonds, pi-pi stacking) are crucial for affinity. Correlation between docking scores and experimentally determined biological activity can validate the binding mode and the SAR hypotheses. nih.gov
Table 2: Key Structural Features of the Pyrrolidinone Scaffold and Their Potential Role in SAR
| Structural Feature | Potential Interactions | Impact of Modification |
| Pyrrolidinone Ring | Hydrogen bonding (carbonyl oxygen), van der Waals contacts | Altering ring size or introducing substituents can affect conformation and binding |
| Pyrrolidinone Nitrogen | Potential for substitution to modulate properties | Substituents can alter solubility, metabolic stability, and target interactions |
| Methylene (B1212753) Linker | Provides conformational flexibility | Changing the linker length or rigidity can optimize the orientation of the pyridinyl group |
| 3-Pyridinyl Group | Hydrogen bonding (nitrogen), pi-pi stacking, cation-pi interactions | Modifying substituents on the pyridine ring can fine-tune electronic properties and binding affinity |
The systematic application of these theoretical principles allows for a rational approach to the design and optimization of novel bioactive compounds based on the this compound scaffold.
Advanced Research Applications and Methodologies Pertaining to 1 3 Pyridinylmethyl 2 Pyrrolidinone
Role as Versatile Chemical Building Blocks for Complex Molecular Architectures
The structural framework of 1-(3-Pyridinylmethyl)-2-pyrrolidinone, featuring a lactam and an aromatic heterocycle, offers multiple reactive sites for elaboration into more complex molecular architectures. Pyrrolidine-containing compounds are key components of many natural products, including alkaloids, and serve as precursors in the synthesis of a variety of bioactive molecules. mdpi.comresearchgate.net The pyrrolidine (B122466) ring can be synthesized through various methods, such as the ring contraction of pyridines, highlighting the synthetic accessibility of this core structure. nih.gov
The N-pyridinylmethyl substituent provides a handle for further functionalization, for instance, through reactions involving the pyridine (B92270) ring, such as N-oxidation or substitution, which can modulate the electronic properties and biological activity of the resulting molecules. The pyrrolidinone ring itself can undergo various transformations. For example, the carbonyl group can be reduced, or the ring can be opened to reveal a linear amino acid derivative. The methylene (B1212753) bridge connecting the two rings also offers a site for potential modification.
While specific examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the general utility of the pyrrolidinone scaffold is well-established in the synthesis of a wide range of alkaloids and other biologically active compounds. researchgate.netnih.gov For instance, the pyrrolidine motif is a cornerstone in the synthesis of various 2-substituted pyrrolidine and piperidine (B6355638) alkaloids. nih.gov
Strategies for Molecular Design and Analog Development in Organic Synthesis
The design of analogs based on the this compound scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize therapeutic properties. The pyrrolidinone ring is considered a "privileged scaffold" due to its frequent appearance in bioactive compounds. nih.gov Molecular modeling techniques, such as 3D-QSAR, molecular docking, and molecular dynamics simulations, are powerful tools for designing novel derivatives with enhanced biological activity. nih.govnih.gov
For example, in the context of other heterocyclic systems, the substitution of a benzyl (B1604629) group with a pyridylmethyl group has been shown to affect biological potency, indicating the importance of this moiety in molecular recognition. nih.gov SAR studies on pyrrolidine-based compounds have demonstrated that modifications to the pyrrolidine ring, such as the introduction of substituents or alteration of stereochemistry, can significantly impact biological activity.
The development of analogs of this compound could involve several strategies:
Modification of the Pyridine Ring: Introduction of substituents on the pyridine ring can alter its electronic properties, lipophilicity, and hydrogen bonding capacity, which can influence target binding.
Alteration of the Linker: The length and nature of the methylene bridge can be varied to optimize the spatial relationship between the two heterocyclic rings.
A summary of potential modification strategies is presented in the table below.
| Scaffold Position | Modification Strategy | Potential Impact |
| Pyridine Ring | Introduction of electron-donating or electron-withdrawing groups | Altered electronic properties and pKa |
| N-oxidation | Modified hydrogen bonding potential | |
| Pyrrolidinone Ring | Substitution at C3, C4, or C5 | Exploration of new binding pockets |
| Ring opening | Generation of acyclic analogs | |
| Methylene Linker | Variation in length (e.g., ethyl, propyl) | Optimized spatial orientation |
| Introduction of rigidity (e.g., double bond) | Conformational constraint |
Integration with Modern Chemical Methodologies
The synthesis and derivatization of compounds like this compound can be significantly enhanced by the adoption of modern chemical methodologies that offer advantages in terms of efficiency, control, and automation.
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering improved safety, scalability, and reaction control compared to traditional batch processes. nih.govrsc.org The synthesis of various heterocycles, including pyridinium (B92312) salts and other nitrogen-containing rings, has been successfully demonstrated using continuous flow systems. nih.govnih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. nih.gov
Automated synthesis platforms, often integrated with flow chemistry, enable the rapid generation of compound libraries for high-throughput screening. researchgate.netnih.govchemrxiv.org These platforms can automate the repetitive steps of synthesis, purification, and analysis, significantly accelerating the drug discovery process. The modular nature of these systems allows for the flexible synthesis of a wide range of small molecules, including complex heterocyclic structures. nih.gov While specific applications of continuous flow or automated synthesis for this compound are not widely reported, the methodologies are well-suited for the synthesis and derivatization of such scaffolds.
The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process control. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, are invaluable tools for this purpose. Real-time NMR spectroscopy can provide detailed kinetic and mechanistic information about a reaction as it occurs.
While specific studies on the real-time monitoring of reactions involving this compound are not prevalent in the literature, the techniques are broadly applicable to the synthesis of related heterocyclic compounds. For solid-phase synthesis, which is often used in the generation of compound libraries, advanced imaging techniques can be employed to monitor the progress of reactions on the solid support. nih.govnih.govcolorado.edu
Emerging Research Frontiers for N-Pyridinylmethyl Pyrrolidinone Compounds
The unique combination of a pyrrolidinone and a pyridine ring in N-pyridinylmethyl pyrrolidinone compounds opens up new avenues for research in medicinal chemistry and materials science. A recent patent application has disclosed a series of novel pyrrolidinone derivatives as inhibitors of NF-κB inducing kinase (NIK), a target for autoimmune and inflammatory diseases. nih.gov This highlights the potential of this scaffold in the development of new therapeutic agents.
The pyrrolo[2,3-d]pyrimidine scaffold, which shares some structural similarities with the N-pyridinylmethyl pyrrolidinone framework, has been extensively explored in medicinal chemistry and has led to the discovery of compounds with a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial effects. nih.gov This suggests that N-pyridinylmethyl pyrrolidinone derivatives could also exhibit a broad spectrum of pharmacological activities.
Furthermore, the incorporation of the pyridylmethyl group may influence the pharmacokinetic properties of the molecules and their ability to interact with specific biological targets. The exploration of these compounds as ligands for various receptors and enzymes represents a promising area for future research.
Q & A
Q. What are the common synthetic routes for preparing 1-(3-Pyridinylmethyl)-2-pyrrolidinone, and what are the critical reaction conditions?
- Methodological Answer : Synthesis typically involves coupling halogenated pyridine derivatives with pyrrolidinone precursors. For example, halogenated benzaldehydes (e.g., 3-pyridinecarboxaldehyde) can react with pyrrolidinone derivatives under basic conditions. A key step is nucleophilic substitution or cyclization, often catalyzed by bases like K₂CO₃ or NaH. Solvents such as DMF or THF are used under reflux (70–100°C). Monitoring reaction progress via TLC or HPLC is critical to optimize yield .
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
- Methodological Answer : Structural confirmation relies on ¹H-NMR and ¹³C-NMR to identify protons and carbons in the pyrrolidinone ring and pyridinylmethyl substituent. For instance, the carbonyl group (C=O) in pyrrolidinone appears at ~175 ppm in ¹³C-NMR. Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ peaks). Infrared spectroscopy (IR) verifies amide C=O stretches (~1680 cm⁻¹) .
Q. What are the key thermodynamic and kinetic properties of this compound relevant to its stability in different solvents?
- Methodological Answer : Thermodynamic stability is assessed via differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures. Solubility studies in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane) are conducted using gravimetric methods. Kinetic stability under acidic/basic conditions is evaluated via HPLC monitoring of degradation products over time .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving this compound to improve yield and selectivity?
- Methodological Answer : Optimization involves screening catalysts (e.g., Pd/C for cross-coupling) and ligands (e.g., PPh₃) to enhance regioselectivity. Reaction temperature and solvent polarity significantly affect halogen displacement rates. For example, using DMF as a polar aprotic solvent accelerates nucleophilic substitution. Kinetic studies (e.g., variable-temperature NMR) help identify rate-limiting steps .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity?
- Methodological Answer : Discrepancies between DFT-calculated reaction pathways and experimental outcomes can arise from solvent effects or transition-state approximations. Validate computational models by incorporating implicit solvation (e.g., COSMO-RS) and comparing with experimental kinetic data (e.g., Arrhenius plots). In situ NMR (e.g., monitoring deuterated analogs) provides real-time reaction insights .
Q. How does the introduction of electron-withdrawing groups (EWGs) on the pyridine ring influence the compound’s biological activity, and how can this be systematically evaluated?
- Methodological Answer : EWGs (e.g., -NO₂, -CF₃) enhance electrophilicity, potentially increasing binding affinity to biological targets. Synthesize analogs with substituents at the 3-pyridinyl position and assess via:
- Binding assays : Surface plasmon resonance (SPR) to measure dissociation constants (Kd) with target proteins.
- Cellular assays : IC50 determination in enzyme inhibition studies (e.g., kinase assays).
- Molecular docking : Compare docking scores (Glide or AutoDock) with experimental data to validate hypotheses .
Q. What analytical methods are recommended to resolve spectral overlaps in characterizing this compound derivatives?
- Methodological Answer : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping proton signals in complex derivatives. For example, HMBC correlations can distinguish between pyrrolidinone carbonyl carbons and adjacent protons. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) fragments clarifies structural ambiguities .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using guidelines like OECD TG 428 (skin absorption) or MTT assay parameters. Cross-validate results with orthogonal assays (e.g., flow cytometry vs. fluorescence microscopy). Meta-analysis of literature data identifies outliers due to impurity interference .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
